1-(cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The chemistry of pyrazole derivatives, including 1-(cyclohexylmethyl)-1H-pyrazole-4-carbaldehyde, is crucial in the synthesis of heterocyclic compounds due to their reactivity and utility as building blocks. These compounds are instrumental in creating a variety of heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more, offering mild reaction conditions for generating versatile dyes and heterocycles from a wide range of precursors. The unique reactivity of these derivatives underlines their significance in the synthesis of various classes of heterocyclic compounds and dyes, suggesting potential for innovative transformations in future research (Gomaa & Ali, 2020).
Biological Activities and Applications
Pyrazole derivatives, including this compound, have shown promising biological activities, being integral to pharmaceutical and agrochemical applications. These compounds are synthesized through various methods and have been found to exhibit significant antimicrobial, antifungal, antiviral, and antioxidant properties. This versatility underscores the potential of pyrazole derivatives in developing new therapeutic agents, highlighting their role in ongoing research into novel anticancer, antimicrobial, and herbicidal compounds (Sheetal et al., 2018).
Pharmacological Importance
The pharmacological importance of pyrazole derivatives is evident in their extensive use across various medicinal applications. These compounds serve as critical scaffolds for the development of drugs targeting diverse health conditions, including cancer, inflammation, microbial infections, and more. The exploration of pyrazole derivatives has led to the identification of compounds with potent biological effects, indicating a rich avenue for future drug development and therapeutic innovations. The ongoing research into the synthetic strategies and biological activities of pyrazole derivatives emphasizes their potential in contributing to the advancement of medicinal chemistry and pharmaceutical sciences (Pushkar Kumar Ray et al., 2022).
Properties
IUPAC Name |
1-(cyclohexylmethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h6,8-10H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZKVVXKJMOHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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